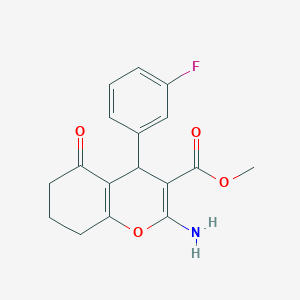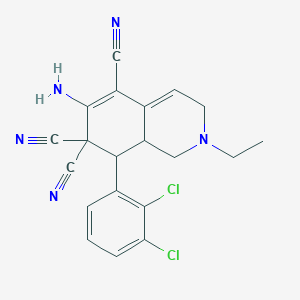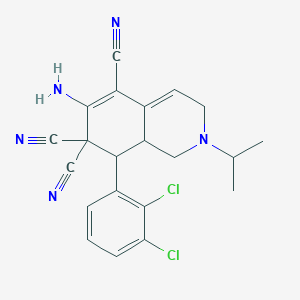![molecular formula C23H19ClN2O2S B4289371 ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate](/img/structure/B4289371.png)
ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate
Übersicht
Beschreibung
Ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate, also known as compound 1, is a chemical compound with potential applications in scientific research. The compound is synthesized using a multi-step process and has been shown to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate 1 is not fully understood, but it is believed to involve inhibition of certain enzymes or receptors. The ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate has been shown to have activity against certain cancer cell lines by inducing apoptosis, or programmed cell death. Additionally, ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate 1 has been shown to have activity against certain bacteria and fungi by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Compound 1 has been shown to have interesting biochemical and physiological effects. The ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate has been shown to inhibit the growth of certain cancer cell lines, including breast, colon, and lung cancer cells. Additionally, ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate 1 has been shown to have activity against certain bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments. The ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate is relatively easy to synthesize and can be produced in high yields and purity. Additionally, the ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate has shown activity against a variety of cancer cell lines and microorganisms, making it a potentially useful tool for researchers in these fields. However, there are also limitations to the use of ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate 1 in lab experiments. The mechanism of action is not fully understood, which may limit its usefulness as a tool for studying certain biological processes. Additionally, the ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate may have limited solubility in certain solvents, which could affect its activity in certain assays.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate 1. One potential area of research is the development of derivatives of the ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate with improved activity or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate and its potential applications in cancer and antimicrobial therapy. Finally, the ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate may have potential as a tool for studying certain biological processes, and further research in this area could lead to new insights into these processes.
Wissenschaftliche Forschungsanwendungen
Compound 1 has potential applications in scientific research, particularly in the field of medicinal chemistry. The ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate has been shown to have activity against certain cancer cell lines and may have potential as an anticancer agent. Additionally, ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate 1 has been shown to have activity against certain bacteria and fungi, suggesting potential applications as an antimicrobial agent. The ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate may also have potential as a scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
ethyl 2-[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-3-28-23(27)15(2)29-22-19(14-25)18(16-9-5-4-6-10-16)13-21(26-22)17-11-7-8-12-20(17)24/h4-13,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCYXUCZZKKKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC=CC=C2Cl)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-fluoro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4289300.png)
![ethyl 4-[2-(2-ethoxy-2-oxoethoxy)-1-naphthyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4289308.png)
![methyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}thio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4289320.png)
![1,8-dibromo-17-mesityl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4289328.png)
![ethyl 2-({[(N-benzoylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4289330.png)
![5'-ethyl 3'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4289347.png)
![2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4289362.png)
![1-benzoyl-7-nitro-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289364.png)
![6-(2-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile](/img/structure/B4289379.png)


![1-benzoyl-2-(4-bromophenyl)-7-methyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289396.png)
![2-amino-5-hydroxy-4-(3-nitrophenyl)-8-[(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B4289402.png)